
Benzenesulfonyl fluoride, 2-ethyl-
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Overview
Description
The compound "Benzenesulfonyl fluoride, 2-ethyl-" (CAS 30827-99-7, as the hydrochloride salt), commonly referred to as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), is a sulfonyl fluoride derivative with a 2-aminoethyl substituent at the para position of the benzene ring . Its molecular formula is C₈H₁₀FNO₂S·HCl, and it is widely utilized as an irreversible serine protease inhibitor in biochemical research. AEBSF inhibits proteases by covalently modifying their active-site serine residues, making it critical for stabilizing proteins during extraction and purification .
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Ethylbenzenesulphonylfluoride can be synthesized through several methods. One common approach involves the reaction of o-ethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride, under mild conditions . Another method includes the direct fluorosulfonylation of o-ethylbenzene using fluorosulfonyl radicals . These methods typically require controlled reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of o-ethylbenzenesulphonylfluoride often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and microfluidic systems has been explored to enhance reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
o-Ethylbenzenesulphonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, o-ethylbenzenesulphonylfluoride can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with o-ethylbenzenesulphonylfluoride include potassium fluoride, amines, and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from reactions involving o-ethylbenzenesulphonylfluoride depend on the specific reaction type. For example, nucleophilic substitution with an amine yields the corresponding sulfonamide .
Scientific Research Applications
o-Ethylbenzenesulphonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of o-ethylbenzenesulphonylfluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition, where the compound forms stable adducts with active site residues, thereby inactivating the enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
AEBSF belongs to a class of sulfonyl fluoride compounds that act as covalent enzyme inhibitors. Key structural analogs include:
Benzenesulfonyl Fluoride (BSF) (CAS 368-43-4): The parent compound lacking substituents.
Phenylmethylsulfonyl Fluoride (PMSF) (CAS 329-98-6): Features a methyl group attached to the benzene ring.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Contains a para-substituted 2-aminoethyl group.
Comparative Analysis
Key Research Findings
Enzyme Inhibition Specificity: AEBSF and BSF inhibit acetylcholinesterase in both mice and Torpedo californica, whereas PMSF is ineffective in Torpedo due to structural rigidity in the enzyme’s active-site gorge . AEBSF’s 2-aminoethyl group enhances its solubility and reactivity compared to PMSF, making it more effective in physiological buffers .
Biological Impact :
- In vivo studies show that AEBSF reduces murine sperm transport by inhibiting semen liquefaction proteases, leading to lower fertilization rates and litter sizes .
- BSF’s smaller size allows broader applications in organic synthesis, including as a precursor for sulfonamide drugs .
Safety and Handling :
- AEBSF poses significant hazards, including skin corrosion and hydrogen fluoride release, necessitating stringent safety protocols .
- PMSF’s toxicity and instability in aqueous solutions limit its utility in long-term experiments .
Market and Industrial Relevance
Biological Activity
Benzenesulfonyl fluoride, 2-ethyl- is a compound of interest due to its potential biological activities, particularly as an inhibitor of serine proteases. This article explores its biological activity, including detailed research findings, case studies, and data tables summarizing its effects on various biological systems.
Benzenesulfonyl fluoride derivatives are characterized by their sulfonyl fluoride group, which confers unique reactivity and biological activity. The presence of the ethyl group at the 2-position enhances its lipophilicity and may influence its interaction with biological targets.
Inhibition of Human Neutrophil Elastase (hNE)
Research has shown that benzenesulfonyl fluoride derivatives exhibit varying degrees of inhibitory activity against human neutrophil elastase (hNE), an important serine protease involved in inflammatory processes.
- Inhibitory Potency : A study found that certain derivatives had IC50 values ranging from 0.24 μM to 35.2 μM against hNE, indicating significant inhibitory potential. For example, a derivative with an amide-(4-biphenyl) moiety showed moderate inhibition with an IC50 of 35.2 μM .
Compound | IC50 (μM) | Selectivity |
---|---|---|
2-(fluorosulfonyl)phenyl fluorosulfate | 0.24 | >833-fold over cathepsin G |
Benzenesulfonyl fluoride, 2-ethyl- | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assessments against various cancer cell lines (MCF-7, BGC823, A549, HepG2, and HCT116) revealed that benzenesulfonyl fluoride derivatives generally exhibited low inherent cytotoxicity at concentrations up to 50 μM . This suggests a favorable safety profile for further development as therapeutic agents.
The mechanism by which benzenesulfonyl fluoride compounds exert their biological effects primarily involves covalent modification of serine residues in target enzymes. The sulfonyl fluoride group reacts with the active site serine of hNE, leading to enzyme inactivation.
Study on Derivative Optimization
A recent investigation into the optimization of benzenesulfonyl fluoride derivatives demonstrated that structural modifications could significantly enhance their inhibitory activity against hNE. The study utilized a sulfur fluoride exchange (SuFEx) approach to generate a library of compounds, identifying several promising candidates for further development .
Comparative Analysis
A comparative analysis between benzenesulfonyl fluoride and other serine protease inhibitors highlighted the unique binding characteristics and selectivity profiles of these compounds. For instance, while AEBSF (4-(2-aminoethyl)-benzenesulfonyl fluoride) is known for its broad-spectrum inhibition, derivatives like 2-ethyl- showed more selective inhibition patterns against specific proteases .
Properties
CAS No. |
34586-49-7 |
---|---|
Molecular Formula |
C8H9FO2S |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-ethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 |
InChI Key |
HDUSATIAKUCNTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)F |
Origin of Product |
United States |
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